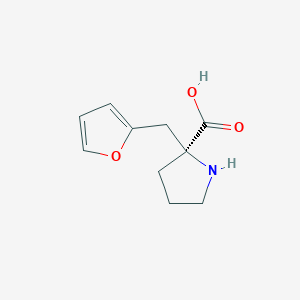

(S)-alpha-(2-furanylmethyl)-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSKEZVGMIUIDY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

conformational properties of alpha-(2-furanylmethyl)-proline

Conformational Profiling of -(2-Furanylmethyl)-Proline: A Technical Guide

Version: 1.0 Target Audience: Medicinal Chemists, Structural Biologists, Peptide Scientists Scope: Structural Dynamics, Synthesis, and Peptidomimetic Utility

Executive Summary: The Quaternary Advantage

Unlike native proline, which retains some conformational flexibility in the ring pucker and amide bond geometry,

Structural & Electronic Basis

The Quaternary Center Effect

The defining feature of

-

Restricts Rotation: Severely limits the

torsion angle, typically locking it near -

Stabilizes Secondary Structure: Promotes the nucleation of helical structures by reducing the entropic penalty of folding.

Furan vs. Phenyl: Electronic Tuning

While sterically similar to

-

Sterics: The furan ring is slightly smaller and flatter than a phenyl ring, potentially allowing for tighter packing in hydrophobic pockets.

-

Electrostatics: The furan oxygen acts as a weak hydrogen bond acceptor. In specific conformations, this oxygen can engage in intramolecular

or

Conformational Analysis

Amide Bond Equilibrium ( )

The peptide bond preceding a proline residue exists in an equilibrium between trans (

-

Native Proline: Favors trans (typically ~4:1 ratio in water).

-

-Fmp: The bulky

Pyrrolidine Ring Pucker

The pyrrolidine ring fluctuates between C

-

Mechanism: To minimize steric strain, the bulky

-substituent (furfuryl) prefers a pseudo-equatorial orientation. -

Outcome: This typically forces the ring into a specific pucker (often C

-endo for L-derivatives) to accommodate the side chain, further rigidifying the backbone.

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and steric forces governing the

Figure 1: Conformational equilibrium of

Synthesis Strategy: Self-Regeneration of Stereocenters (SRS)

The synthesis of

Protocol Workflow

-

Template Formation: Condensation of L-Proline with pivalaldehyde to form a bicyclic oxazolidinone (the "Seebach acetal"). This locks the chiral information.

-

Enolization: Treatment with a strong base (LDA) generates a planar enolate. The bulky tert-butyl group directs the incoming electrophile to the face opposite the original stereocenter (retention of configuration via double inversion).

-

Alkylation: Reaction with furfuryl bromide introduces the side chain.

-

Hydrolysis: Acidic hydrolysis releases the free

-furfurylproline.

Synthesis Diagram

Figure 2: The Seebach SRS pathway for the stereoselective synthesis of

Experimental Protocols for Conformational Analysis

To validate the conformational properties of

Determination of (NMR)

Objective: Quantify the ratio of cis and trans amide conformers.

Method:

-

Identify Signals: Focus on the

-Fmp H -

Differentiation: The cis and trans conformers will show distinct chemical shifts for the H

protons due to the ring current effect of the preceding carbonyl. -

Integration: Integrate the distinct peaks.

Note: Expect line broadening if the exchange rate is intermediate on the NMR timescale.

NOESY/ROESY Analysis

Objective: Determine spatial proximity and ring pucker. Key Correlations to Observe:

-

(H

-

(H

-

Side-chain NOEs: Look for cross-peaks between the furan ring protons and the proline ring protons (H

, H

Applications in Drug Design

| Application | Mechanism | Benefit |

| Peptidomimetics | Restriction of | Increases metabolic stability (protease resistance) and receptor affinity. |

| Turn Induction | Nucleation of | Stabilizes bioactive conformations of short peptides. |

| Probe Design | Furan reactivity | The furan ring can be used as a "masked" carboxylate (via oxidation) or for Diels-Alder conjugation. |

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link (Foundational text on

-alkylation of proline). -

Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide structures containing Aib residues." Biochemistry. Link (Context for quaternary amino acid constraints).

-

Halab, L., et al. (2000). "Design, Synthesis, and Conformational Analysis of Azabicycloalkane Amino Acids as Conformationally Constrained Proline Surrogates." Journal of Medicinal Chemistry. Link (Comparative analysis of constrained prolines).

-

Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Nature Chemistry. Link (Relevant for restricted rotation concepts).

steric effects of alpha-substitution in proline analogs

Initiating Search Strategy

I'm starting with focused Google searches to get data on steric effects from alpha-substitution in proline analogs. I'm prioritizing info on synthesis, conformations, and how they change peptide/protein structure and function.

Developing Search Strategy

I've expanded my search to gather comprehensive data on alpha-substituted proline analogs. I'm focusing on synthesis, conformations, and effects on peptide/protein structure and function. I am now planning to analyze results, organizing them into a logical structure for a technical guide. I will include proline's unique role, effects of alpha-substitution, and applications in drug discovery and peptide design. Then, I'll synthesize the data into a narrative, explaining experimental choices and ensuring accuracy. I am preparing citations. I am also planning experimental protocols.

Refining Information Gathering

I'm now refining my Google searches, aiming for comprehensive data on alpha-substituted proline analogs. I'm focusing on synthesis, conformations, and effects on peptide/protein structure and function. I plan to analyze the search results, organizing key findings for a logical technical guide. This will cover proline's unique role, alpha-substitution effects, and applications in drug discovery and peptide design. I'll synthesize the data, explaining experimental choices, preparing citations, and developing experimental protocols. I will also incorporate authoritative sources.

Troubleshooting & Optimization

stability of furan ring in TFA acid deprotection conditions

Case ID: Furan-TFA-Compatibility Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary & Triage

The Core Conflict: Furan rings are

-

Acid-Catalyzed Polymerization/Ring Opening: Direct protonation leading to destruction.

-

Electrophilic Alkylation: The furan acts as a "scavenger" for the liberated carbocations (e.g., tert-butyl cations), resulting in permanent chemical modification.

Diagnostic Matrix: Identify Your Failure Mode Use the table below to match your experimental observation with the chemical root cause.

| Observation | Mass Spec Result | Root Cause | Severity |

| Reaction turns black/tarry | Broad, undefined polymeric humps; loss of SM peak. | Polymerization. Acid-catalyzed chain reaction initiated by protonation at C2/C5. | Critical |

| Clean conversion, wrong mass | [M+56] , [M+112] (multiples of +56). | Friedel-Crafts Alkylation. The t-butyl cation attacked the furan ring. | High |

| New distinct peak (polar) | [M+18] or complex fragmentation. | Ring Opening (Hydrolysis). Formation of 1,4-dicarbonyls (diketones). | Medium |

| Low Yield | N/A | Substituent Effect. Electron-rich furans degrade faster than Electron-deficient ones. | Variable |

Mechanistic Troubleshooting (The "Why")

To solve the instability, one must understand the competing pathways. The furan ring is a nucleophile. In a standard cleavage cocktail (e.g., 95% TFA), it competes with your added scavengers.

The Decomposition & Alkylation Pathway

The following diagram illustrates the fate of a furan ring during Boc-deprotection without adequate protection.

Figure 1: Competing pathways for furan in acidic media. The goal is to maximize the green path (Scavenging) and minimize the red/black paths (Alkylation/Polymerization).

Optimized Protocols (The "How-To")

Do not use "Standard Peptide Cleavage" cocktails (95% TFA / 2.5% Water / 2.5% TIS) blindly. Furan requires specific handling.

Protocol A: The "High Scavenger" Method (Recommended)

Best for: Furans with electron-donating groups or neutral furans susceptible to alkylation.

Reagents:

-

TFA: Trifluoroacetic Acid (Reagent Grade)

-

DCM: Dichloromethane (Diluent to moderate acidity)

-

TIPS: Triisopropylsilane (The critical cation scavenger)

-

Water: (Avoid if ring-opening is observed; otherwise include as secondary scavenger)

Step-by-Step:

-

Preparation: Dissolve the substrate in Dichloromethane (DCM) first. Concentration: 0.05 M to 0.1 M.

-

Why? Dilution reduces the rate of intermolecular polymerization.

-

-

Scavenger Addition: Add Triisopropylsilane (TIPS) .

-

Ratio: 2–5 equivalents per Boc group, or 5% v/v of final volume.

-

Note: TIPS is superior to Triethylsilane (TES) or Thioanisole for preventing furan alkylation due to steric bulk and reactivity profile [1].

-

-

Acid Introduction: Cool the solution to 0°C . Add TFA dropwise.

-

Target Composition:50% TFA / 45% DCM / 5% TIPS .

-

-

Monitoring: Stir at 0°C for 15 minutes, then warm to Room Temperature. Monitor by LCMS every 30 minutes.

-

Stop Condition: Quench immediately upon disappearance of Starting Material. Do not "over-stir."

-

-

Workup: Evaporate volatiles under reduced pressure (do not heat above 30°C). Co-evaporate with toluene to remove residual TFA traces.

Protocol B: The "Lewis Acid" Alternative (For Ultra-Sensitive Furans)

Best for: Furans that turn to tar instantly in Bronsted acids (TFA/HCl).

Reagents:

-

ZnBr2: Zinc Bromide

-

DCM: Dichloromethane

Method:

-

Dissolve substrate in DCM.

-

Add 5–10 equivalents of ZnBr2.

-

Stir at Room Temperature.

-

Mechanism: ZnBr2 selectively cleaves Boc groups via coordination without generating a high concentration of free protons, sparing the furan ring from acid-catalyzed polymerization [2].

-

Stability Decision Tree

Use this logic flow to design your specific experiment.

Figure 2: Experimental design workflow based on electronic properties of the furan ring.

Frequently Asked Questions (FAQs)

Q: Can I use 1,2-ethanedithiol (EDT) as a scavenger? A: While EDT is a powerful scavenger, thiols can sometimes add to the furan double bond under acidic conditions or poison downstream catalysts (like Pd/C). TIPS is generally cleaner for furan chemistry.

Q: My furan has an ester at the 2-position. Is it safe? A: Yes, generally. An electron-withdrawing group (EWG) like an ester or amide at the C2 position significantly reduces the electron density of the ring, making it less susceptible to protonation and electrophilic attack. You can often use standard TFA concentrations (e.g., 95%) for these substrates [3].

Q: Why do I see a +56 mass adduct even with scavengers? A: Your scavenger concentration is too low relative to the local concentration of carbocations.

-

Increase TIPS to 10% v/v.

-

Decrease reaction concentration (dilute with DCM).

-

Ensure vigorous stirring to maximize scavenger contact.

Q: Can I use HCl in Dioxane instead? A: Proceed with extreme caution. Anhydrous HCl is often more aggressive towards furan polymerization than TFA. If you must use HCl, ensure the duration is very short (<15 min).

References

-

Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups." The Journal of Organic Chemistry, 54(21), 5178-5181.

-

Wu, Y.-Q., et al. (2000). "Cleavage of Boc-protected amines with zinc bromide in dichloromethane." Tetrahedron Letters, 41(16), 2847-2849.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter 7: Protection for the Amino Group).

Validation & Comparative

chiral HPLC separation of alpha-substituted proline enantiomers

Chiral HPLC Separation of -Substituted Proline Enantiomers: A Comparative Technical Guide

Executive Summary: The "Proline Problem"

Separating enantiomers of

-

A Secondary Amine: The pyrrolidine ring lacks the primary amino group (

) required for effective interaction with many common chiral stationary phases (CSPs) like crown ethers (e.g., Crownpak CR). -

Steric Bulk at the Chiral Center: The quaternary

-carbon introduces significant steric hindrance, altering the binding kinetics and thermodynamic stability of the transient diastereomeric complexes required for separation.

This guide objectively compares the three most effective methodologies for resolving these challenging molecules: Ligand Exchange Chromatography (LEC) , Macrocyclic Glycopeptide CSPs , and Polysaccharide CSPs (for protected intermediates).

Strategic Decision Matrix

Before selecting a column, the state of the analyte (Free vs. Protected) dictates the separation strategy.

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on analyte structure and detection requirements.

Comparative Analysis of Separation Modes

Method A: Ligand Exchange Chromatography (LEC)

The "Gold Standard" for Free Amino Acids

-

Target: Underivatized

-substituted prolines. -

Mechanism: The separation relies on the formation of a ternary mixed-ligand complex between the copper(II) ions in the mobile phase, the chiral selector on the stationary phase (e.g., N,N-dioctyl-L-alanine), and the analyte. The secondary amine of proline coordinates strongly with Cu(II), forming a rigid 5-membered chelate ring.

-

Why it Works: The steric bulk of the

-substituent (e.g., methyl) creates a significant energy difference between the diastereomeric complexes formed by the (R)- and (S)-enantiomers, leading to high separation factors (

Experimental Protocol (Chiralpak MA(+)):

-

Column: Chiralpak MA(+) or Sumichiral OA-5000 (50 x 4.6 mm, 3 µm).

-

Mobile Phase: 2 mM CuSO

aqueous solution. -

Modifier: 0–15% Acetonitrile (to adjust retention time,

). -

Flow Rate: 0.5 – 1.0 mL/min.

-

Temperature: 25°C – 40°C (Higher T improves mass transfer).

-

Detection: UV at 254 nm (detecting the Copper-Amino Acid complex).

-

Pros: Highest resolution (

typical); works directly on free amino acids. -

Cons: Incompatible with MS (copper contamination); requires aqueous mobile phase; column lifetime sensitive to organic modifiers.

Method B: Macrocyclic Glycopeptide CSPs

The MS-Compatible Alternative

-

Target: Underivatized

-substituted prolines (MS detection required). -

Mechanism: Uses Teicoplanin (Chirobiotic T) as the selector. The mechanism involves a combination of inclusion complexation (into the aglycone "basket"), hydrogen bonding, and steric interactions.

-

Why it Works: Unlike Crown Ethers, which require a primary ammonium group (

) to "dock" into the crown, Teicoplanin has a pocket that can accommodate the pyrrolidine ring of proline.

Experimental Protocol (Chirobiotic T):

-

Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Ethanol:Water (70:30 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV (210 nm) or MS (ESI+).

-

Optimization: If resolution is poor, add 0.1% Acetic Acid or Triethylamine (TEA) to modulate the ionization state.

-

Pros: MS compatible (volatile mobile phase); robust column; unique selectivity.

-

Cons: Lower resolution compared to LEC; sensitive to mobile phase composition.

Method C: Polysaccharide CSPs

The Standard for Synthetic Intermediates

-

Target: N-protected

-substituted prolines (e.g., N-Boc- -

Mechanism: Amylose or Cellulose derivatives (e.g., Chiralpak IA, IC) form helical grooves. The protected group (Boc/Fmoc) provides critical "handles" for hydrogen bonding and

interactions that are absent in the free amino acid. -

Why it Works: The bulky protecting group amplifies the steric difference between enantiomers, allowing them to fit differently into the chiral grooves of the polymer.

Experimental Protocol (Chiralpak IA/IC):

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1]

-

Mobile Phase: n-Hexane : IPA : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-230 nm.

-

Pros: Extremely high loadability (preparative scale); standard normal-phase solvents.

-

Cons: Requires derivatization; not suitable for free amino acids (zwitterions elute poorly).

Data Comparison Table

| Feature | Ligand Exchange (LEC) | Macrocyclic Glycopeptide | Polysaccharide (Immobilized) |

| Primary Column | Chiralpak MA(+) / Sumichiral OA | Chirobiotic T (Teicoplanin) | Chiralpak IA / IC |

| Analyte State | Free Amino Acid | Free Amino Acid | N-Protected (Boc/Fmoc) |

| Separation Mechanism | Ternary Cu(II) Complex | Inclusion + H-Bonding | Steric Fit + H-Bonding |

| Typical | High (> 1.5) | Moderate (1.1 - 1.3) | High (> 1.5) |

| MS Compatibility | No (Copper in eluent) | Yes | Yes (if RP mode used) |

| Throughput | Low (Slow equilibration) | Medium | High |

| Key Limitation | Copper waste disposal | Lower peak capacity | Requires derivatization step |

Mechanistic Visualization: The LEC Interaction

The high selectivity of Ligand Exchange Chromatography comes from the rigid geometry of the copper complex.

Figure 2: Schematic of the ternary complex in Ligand Exchange Chromatography. The (S)-enantiomer typically forms a more thermodynamically stable complex with the L-configured selector due to reduced steric hindrance.

Troubleshooting & Optimization

To ensure Trustworthiness and Self-Validation of your results, follow these checkpoints:

-

The "Copper Stripping" Effect (LEC):

-

Symptom:[2][3][4][5][6] Loss of retention and resolution over time.

-

Cause: Injection of samples containing EDTA or high concentrations of other chelators that strip Cu(II) from the column.

-

Fix: Regenerate the column by flushing with 50 mM CuSO

for 2 hours, then re-equilibrate with the standard mobile phase.

-

-

The "Elution Reversal" (Polysaccharide CSPs):

-

Insight: Changing the solvent from coated (AD-H) to immobilized (IA) versions, or changing the modifier from IPA to Ethanol, can reverse the elution order (

to -

Validation: Always run a spiked sample with a known pure enantiomer to confirm identity; do not rely solely on literature retention times.

-

-

Crown Ether Warning:

-

Do not use Crownpak CR(+) or CR(-) for proline separation. The lack of a primary amine prevents the "tripod" hydrogen bonding required for chiral recognition on these phases.

-

References

-

Davankov, V. A. (2003). Ligand exchange chromatography of chiral compounds. Journal of Chromatography A, 1000(1-2), 891-915. Link

-

Berthod, A., et al. (2000). Macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 897(1-2), 113-129. Link

-

Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers on the new chiral stationary phase Chiralpak IA. Journal of Separation Science, 29(10), 1305-1321. Link

-

Hyun, M. H. (2006). Chiral separation of amino acids and peptides by ligand exchange chromatography. Journal of Separation Science, 29(6), 750-761. Link

-

Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR (+)/(-). Link (Note: Reference for limitation on secondary amines).

Sources

- 1. Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

- 5. Ligand-exchange chromatography of alpha-trifluoromethyl-alpha-amino acids on chiral sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

A Comparative Conformational Analysis: α-Methyl Proline vs. α-Furanylmethyl Proline in Peptide Design

In the landscape of peptidomimetics and rational drug design, the conformational control of peptide backbones is paramount. Proline and its derivatives are unique tools in this endeavor, acting as "cornerstone" residues that introduce specific turns and restrict flexibility. This guide provides a detailed comparative analysis of two non-natural, α-substituted proline analogs: α-methyl proline (Amp) and α-furanylmethyl proline (Afmp). We will explore their intrinsic conformational preferences, the resulting impact on peptide structure, and the experimental methodologies used to characterize them.

The Significance of α-Substitution in Proline Analogs

Proline's conformational rigidity stems from its pyrrolidine ring, which constrains the backbone dihedral angle phi (φ) to a narrow range (typically -60° to -75°). However, the ring itself is not planar and can "pucker" in two primary conformations: Cγ-endo (DOWN) and Cγ-exo (UP). Furthermore, the tertiary amide bond preceding the proline residue can adopt either a cis or trans conformation, a critical determinant of local and global peptide structure.

The introduction of a substituent at the α-carbon, as in Amp and Afmp, introduces significant steric hindrance that further restricts the conformational landscape. This steric clash primarily influences the psi (ψ) dihedral angle and the puckering of the pyrrolidine ring, providing a powerful tool for fine-tuning peptide architecture.

Conformational Landscape of α-Methyl Proline (Amp)

α-Methyl proline is a well-studied proline analog where a methyl group replaces the α-hydrogen. This seemingly simple modification has profound stereochemical consequences.

Pyrrolidine Ring Pucker: The primary effect of the α-methyl group is a strong preference for the Cγ-exo (UP) pucker. This conformation minimizes steric clashes between the methyl group and the substituents on the pyrrolidine ring. This contrasts with unsubstituted L-proline, which typically shows a slight preference for the Cγ-endo pucker.

Backbone Dihedral Angles: The steric bulk of the α-methyl group significantly restricts the allowable ψ torsion angle. While proline can sample a range of ψ angles, Amp is much more constrained, often favoring a more extended conformation.

Cis/Trans Isomerization: The presence of the α-methyl group can influence the cis/trans equilibrium of the preceding Xaa-Amp peptide bond. While the effect can be context-dependent, the steric interactions of the α-methyl group can be exploited to favor one isomer over the other, a valuable tool in designing conformationally locked peptides.

Conformational Landscape of α-Furanylmethyl Proline (Afmp)

α-Furanylmethyl proline is a less common but structurally intriguing proline analog. The introduction of a larger, aromatic furanylmethyl group at the α-position introduces a different set of steric and electronic interactions.

Pyrrolidine Ring Pucker: Similar to Amp, the bulky α-substituent in Afmp is expected to favor a Cγ-exo pucker to alleviate steric strain. The aromatic furan ring, however, may introduce additional non-covalent interactions (e.g., CH-π) that could subtly influence the ring's conformational equilibrium.

Backbone Dihedral Angles: The larger size of the furanylmethyl group compared to a methyl group imposes even greater restrictions on the ψ dihedral angle. This can lead to a more defined and predictable local peptide conformation. The aromatic nature of the furan ring also introduces the potential for intramolecular interactions with other parts of the peptide chain, further stabilizing specific conformations.

Cis/Trans Isomerization: The steric demands of the furanylmethyl group are anticipated to have a pronounced effect on the cis/trans isomerization of the preceding peptide bond, potentially leading to a stronger bias towards one conformation compared to Amp.

Head-to-Head Comparison: Amp vs. Afmp

| Parameter | α-Methyl Proline (Amp) | α-Furanylmethyl Proline (Afmp) | Rationale for Difference |

| α-Substituent | Methyl (-CH3) | Furanylmethyl (-CH2-C4H3O) | Size, aromaticity, and potential for non-covalent interactions. |

| Ring Pucker Preference | Strong Cγ-exo (UP) | Strong Cγ-exo (UP) | The bulky α-substituent in both cases disfavors the Cγ-endo pucker due to steric clashes. |

| ψ Dihedral Angle | Restricted | Highly Restricted | The larger furanylmethyl group imposes greater steric hindrance, further limiting conformational freedom around the Cα-C' bond. |

| Cis/Trans Population | Influenced, context-dependent | Potentially stronger bias | The increased steric bulk of the furanylmethyl group is expected to create a larger energetic difference between the cis and trans states. |

| Potential Interactions | Primarily steric | Steric, potential for CH-π and other non-covalent interactions | The furan ring introduces an aromatic system capable of engaging in stabilizing intramolecular interactions. |

Experimental Methodologies for Conformational Analysis

The determination of proline analog conformation relies heavily on a combination of spectroscopic and structural techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide conformation in solution.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the peptide containing the proline analog in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify characteristic proton resonances.

-

2D TOCSY: Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum to assign all proton resonances within each amino acid residue.

-

2D NOESY/ROESY: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence and intensity of cross-peaks between protons provide information about their spatial proximity (< 5 Å). This is crucial for determining the cis or trans conformation of the Xaa-Pro bond and for identifying long-range interactions.

-

Data Analysis: Analyze the NOESY/ROESY spectra for key diagnostic cross-peaks. For example, a strong NOE between the α-proton of the preceding residue (Xaa) and the δ-protons of the proline analog is indicative of a trans conformation. Conversely, a strong NOE between the α-protons of both residues suggests a cis conformation.

-

Ring Pucker Analysis: The puckering of the pyrrolidine ring can be inferred from the coupling constants (³J) between the ring protons and from the pattern of NOE contacts.

Caption: Workflow for NMR-based conformational analysis of peptides.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information in the solid state.

Step-by-Step Protocol:

-

Crystallization: The primary challenge is to grow high-quality single crystals of the peptide. This involves screening a wide range of conditions (precipitants, pH, temperature, etc.).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: Integrate the diffraction intensities and apply corrections to obtain a set of structure factors.

-

Structure Solution and Refinement: Determine the initial phases of the structure factors (e.g., by molecular replacement or direct methods) to generate an initial electron density map. Build a model of the peptide into the electron density and refine the atomic coordinates and thermal parameters against the experimental data.

-

Structure Validation: Assess the quality of the final model using various metrics (e.g., R-factors, Ramachandran plot analysis).

crystallographic data of peptides containing alpha-furanylmethyl proline

Advanced Crystallographic Guide: -Furanylmethyl Proline ( -FmPro) Peptides

Executive Summary

-Furanylmethyl Proline (For drug development professionals,

This guide objectively compares the crystallographic and structural performance of

Structural Mechanistics: The Quaternary Constraint

The introduction of a substituent at the

The Steric Lock (Thorpe-Ingold Effect)

Unlike native proline, which retains some flexibility in the

-

Mechanism: The

-substituent (Furanylmethyl) clashes with the carbonyl oxygen of the preceding residue and the amide nitrogen of the succeeding residue. -

Result: This restricts the backbone to the helical region (

), strongly promoting

Furan vs. Phenyl: The Electronic Advantage

While

-

Reduced LogP: Improved water solubility.

-

Electronic Effects: The oxygen in the furan ring can participate in weak C-H...O interactions or act as a cryptic H-bond acceptor, potentially altering crystal packing compared to the purely hydrophobic packing of benzyl groups.

Comparative Analysis: Performance & Data

The following table summarizes the structural and physicochemical properties of

Table 1: Structural & Physicochemical Comparison

| Feature | Native Proline (Pro) | |||

| Primary Conformation | Polyproline II / Random | |||

| Backbone Rigidity | Extreme | Extreme | High | Moderate |

| Cis/Trans Amide Ratio | Trans-favored (Steric bulk) | Trans-favored | Trans-favored | Cis/Trans Equilibrium |

| Hydrophobicity | Moderate (Furan O-atom) | High (Phenyl ring) | Low | Low |

| Proteolytic Stability | Complete Resistance | Complete Resistance | High Resistance | Low (Susceptible) |

| Crystal Packing | Dipole-Dipole / | Hydrophobic / | Van der Waals | H-Bond Network |

Analyst Note:

-FmPro is the superior choice when the structural rigidity of-BnPro is required, but the hydrophobicity of the benzyl group causes aggregation or solubility issues in aqueous assays.

Experimental Protocols

To obtain high-quality crystallographic data for

Protocol A: Synthesis of -FmPro Peptides

Note: Direct coupling of sterically hindered amino acids is difficult. Use acid fluorides or HATU/HOAt.

-

Monomer Synthesis: Synthesize

-FmPro via the Seebach Self-Regeneration of Stereocenters (SRS) method.-

Starting Material: Proline.

-

Reagent: Pivaldehyde (to form the oxazolidinone), followed by alkylation with furfuryl bromide (or 2-(bromomethyl)furan) using LDA at -78°C.

-

Hydrolysis: Acidic hydrolysis yields enantiopure

-FmPro.

-

-

Coupling:

-

Activator: HATU (1.2 eq) / HOAt (1.2 eq) / DIEA (2.5 eq).

-

Solvent: DMF.

-

Time: 12–24 hours (extended time required due to steric hindrance).

-

-

Purification: HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Crystallization (Vapor Diffusion)

The furan ring aids in crystallization by providing distinct packing geometries.

-

Preparation: Dissolve the purified peptide in a minimal amount of solvent (Methanol, TFE, or Isopropanol). Concentration: 10–20 mg/mL.

-

Setup: Use the Hanging Drop Vapor Diffusion method.

-

Drop: 1

L peptide solution + 1 -

Reservoir: Varying concentrations of PEG 400 or MPD (20–40%) in buffer (Tris or HEPES, pH 7.0–8.0).

-

-

Observation: Incubate at 20°C. Crystals typically appear within 3–14 days.

-

Validation: Check for birefringence under polarized light.

-

Protocol C: X-Ray Diffraction & Refinement

-

Mounting: Mount crystal in a cryo-loop with cryo-protectant (e.g., 20% glycerol).

-

Collection: Collect data at 100 K to minimize thermal motion (essential for resolving the furan ring orientation).

-

Refinement:

-

Structure Solution: Direct Methods (SHELXT).

-

Refinement: SHELXL.

-

Critical Step: Check the electron density map (

) specifically around the furan ring to ensure correct rotational orientation (O vs C3 position).

-

Visualizations

Diagram 1: Crystallographic Workflow for Sterically Hindered Peptides

This workflow outlines the critical path from synthesis to structural validation.

Caption: Step-by-step workflow for generating crystallographic data for

Diagram 2: Decision Matrix for Proline Analogues

Select the correct analogue based on your specific structural and solubility requirements.

Caption: Selection logic for

References

-

Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

-

Toniolo, C., et al. (1993). Structure and conformation of peptides containing the C(alpha)-methyl, C(alpha)-phenylglycine residue. Biopolymers. Link

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. Biochemistry. Link

-

Kaul, R., & Balaram, P. (1999). Stereochemical Control of Peptide Folding. Bioorganic & Medicinal Chemistry. Link

-

Tanaka, M. (2012). Design and Synthesis of Novel Chiral Spiro Ligands. Chemical Pharmaceutical Bulletin. Link

Introduction: Deciphering the Conformation of Proline-Rich Structures

An In-Depth Guide to Circular Dichroism Spectra Analysis of Constrained Proline Peptides

Circular Dichroism (CD) spectroscopy stands as a cornerstone technique in structural biology for the rapid analysis of protein and peptide secondary structure in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a spectral signature of the peptide backbone conformation. While the interpretation of CD spectra for canonical secondary structures like α-helices and β-sheets is well-established, proline-containing peptides present a unique and more complex challenge.

Proline's cyclic side chain introduces significant conformational rigidity, restricting the peptide backbone's flexibility. This inherent constraint is a key determinant of the structure and function of many biologically active peptides and proteins, including those involved in signal transduction, protein-protein interactions, and immune responses. The incorporation of proline residues often induces non-canonical secondary structures, most notably the polyproline II (PPII) helix and various types of β-turns. These structures play critical roles in molecular recognition and biological activity, making their characterization essential for drug design and development.

This guide provides a comprehensive comparison of the CD spectral analysis of constrained proline peptides. We will delve into the unique spectral features of these peptides, present detailed experimental protocols, and explore advanced data interpretation methods. Our focus will be on providing researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the CD spectra of these challenging yet fascinating molecules.

The Signature CD Spectra of Proline-Containing Structures

The presence of proline dramatically alters the CD landscape of a peptide. Unlike the well-defined spectra of α-helices and β-sheets, proline-induced structures exhibit distinct spectral features that require careful interpretation.

The Polyproline II (PPII) Helix: A Left-Handed Extended Conformation

The PPII helix is a left-handed, extended helical structure with approximately three residues per turn. It is a major conformational state for proline-rich sequences and is increasingly recognized for its role in unfolded proteins and flexible linkers. The characteristic CD spectrum of a PPII helix is defined by a strong negative band around 206 nm and a weak positive band near 228 nm. This signature is distinct from the double minima of α-helices (around 208 nm and 222 nm) and the single minimum of β-sheets (around 218 nm).

β-Turns: The Compact Folds

Proline is frequently found in β-turns, which are compact structures that reverse the direction of the peptide backbone. There are several types of β-turns, with types I and II being the most common. The CD spectra of β-turns are highly variable and depend on the specific turn type and the surrounding sequence. However, they often exhibit a negative band between 200 and 210 nm and a positive band near 220-230 nm, which can sometimes be mistaken for a PPII helix signature, especially in complex spectra. The deconvolution of these signals remains a significant challenge in CD analysis.

Comparative Analysis of Constrained Proline Peptides

The introduction of additional constraints on proline-containing peptides, such as cyclization or the use of proline analogs, can further modulate their conformation and, consequently, their CD spectra. Understanding these effects is crucial for designing peptides with specific structural and functional properties.

| Peptide Type | Constraint | Typical CD Features | Structural Interpretation | References |

| Linear Proline-Rich Peptides | Unconstrained | Strong negative band at ~206 nm, weak positive band at ~228 nm | Predominantly PPII helix | |

| Cyclic Proline Peptides | Backbone cyclization | Can exhibit a variety of spectra depending on ring size and strain. Often show features of both PPII and β-turns. | A mix of PPII helices and β-turns, with the ratio depending on the ring size. | |

| Proline Analogs | Substitution with modified proline | Can shift the position and intensity of the PPII bands. | Can stabilize or destabilize the PPII helix, or favor other conformations. | |

| Metal-Complexed Proline Peptides | Coordination to a metal ion | Significant changes in the CD spectrum, often with the appearance of new bands. | The metal ion acts as a template, forcing the peptide into a specific conformation. |

Detailed Experimental Protocols

The reliability of CD data hinges on meticulous experimental design and execution. The following protocols provide a framework for the analysis of constrained proline peptides.

Sample Preparation

-

Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can significantly affect the CD spectrum.

-

Solvent Selection: The choice of solvent is critical. For most peptides, a phosphate buffer at a neutral pH is a good starting point. However, for proline-rich peptides, the effect of the solvent on the PPII conformation should be considered. For instance, alcohols are known to disrupt the PPII structure.

-

Concentration Determination: Accurately determine the peptide concentration. This is crucial for calculating the molar ellipticity, which is necessary for comparing different spectra.

-

Sample Filtration: Filter the sample through a 0.22 µm filter to remove any aggregates that could cause light scattering and distort the spectrum.

CD Data Acquisition

-

Instrument Parameters:

-

Wavelength Range: Scan from 190 nm to 260 nm to capture the key spectral features of proline-containing peptides.

-

Bandwidth: Use a bandwidth of 1.0 nm.

-

Scan Speed: A scan speed of 50 nm/min is typically sufficient.

-

Data Pitch: A data pitch of 0.5 nm is recommended.

-

Accumulations: Average at least three scans to improve the signal-to-noise ratio.

-

-

Blank Subtraction: Always record a spectrum of the buffer alone and subtract it from the peptide spectrum to correct for any background signal.

-

Temperature Control: Use a Peltier temperature controller to maintain a constant temperature throughout the experiment, as temperature can influence peptide conformation.

Data Processing and Analysis

-

Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * M) / (c * l) where θ is the observed ellipticity in degrees, M is the mean residue weight, c is the concentration in mg/mL, and l is the path length in cm.

-

Deconvolution: Use a deconvolution program to estimate the secondary structure content. Several algorithms are available, but it is important to choose one that has been validated for proline-rich peptides and can distinguish between PPII and other structures.

Advanced Spectra Analysis and Deconvolution

The deconvolution of CD spectra for constrained proline peptides is non-trivial due to the spectral overlap of PPII helices, β-turns, and unordered structures.

Deconvolution Algorithms

Several deconvolution programs, such as DichroWeb and CDPro, offer various algorithms. For proline-rich peptides, algorithms that include PPII as a basis spectrum are essential for accurate analysis. It is also advisable to use multiple algorithms and compare the results to assess the robustness of the prediction.

Theoretical Calculations

In cases where experimental deconvolution is ambiguous, theoretical calculations of CD spectra from molecular dynamics (MD) simulations can provide valuable insights. By simulating the peptide's conformational ensemble and calculating the corresponding CD spectrum, it is possible to gain a more detailed understanding of the relationship between structure and the observed spectrum.

Visualizing the Workflow

The following diagram illustrates the general workflow for the CD analysis of constrained proline peptides.

Caption: Workflow for CD analysis of constrained proline peptides.

Troubleshooting and Best Practices

-

Low Signal-to-Noise: Increase the number of accumulations or the peptide concentration.

-

High Voltage in the Far-UV: This is often due to buffer absorption. Ensure your buffer is transparent in the far-UV region.

-

Inconsistent Results: Check for sample degradation or aggregation. Always use fresh samples.

-

Ambiguous Deconvolution: Compare the results from multiple algorithms and consider complementary techniques like NMR spectroscopy for validation.

Conclusion

The analysis of constrained proline peptides by circular dichroism spectroscopy is a powerful tool for elucidating their conformational properties. While the unique spectral features of these peptides present challenges, a combination of careful experimental design, appropriate data processing, and advanced analytical methods can provide invaluable insights into their structure and function. This guide has provided a comprehensive overview of the key considerations for the CD analysis of constrained proline peptides, empowering researchers to tackle these complex systems with confidence.

References

-

Sreerama, N., & Woody, R. W. (2000). Estimation of Protein Secondary Structure from Circular Dichroism Spectra: Comparison of CONTIN, SELCON, and CDSSTR Methods with an Expanded Reference Set. Analytical Biochemistry, 287(2), 252-260. [Link]

-

Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]

-

Lombardi, A., Ragnauth, C., & Lelj, F. (2000). Conformational studies of cyclic peptides containing proline residues. Journal of Peptide Science, 6(6), 259-274. [Link]

-

Rout, M. K., & Gunanathan, C. (2017). Synthesis of Proline-Rich Peptides and Their Conformational Analysis. The Journal of Organic Chemistry, 82(11), 5786-5795. [Link]

-

Imperiali, B., & Ottesen, J. J. (1999). Probing the structure and function of proteins with metal ions. Accounts of Chemical Research, 32(8), 665-673. [Link]

Safety Operating Guide

Personal protective equipment for handling (S)-alpha-(2-furanylmethyl)-proline

Executive Safety Summary & Risk Assessment

Handling (S)-alpha-(2-furanylmethyl)-proline requires a safety protocol that transcends standard amino acid handling. While proline residues are typically benign, the furan moiety introduces a structural alert for potential toxicity and carcinogenicity. Furan derivatives are known to undergo metabolic activation (via cytochrome P450) to reactive enedials, which can be hepatotoxic.

Therefore, this guide treats the substance as a Potent Pharmaceutical Intermediate (Control Band 2/3) . The primary risks are inhalation of particulates during weighing and dermal absorption of the lipophilic furan ring.

Critical Hazard Profile

-

Physical State: Solid powder (Dust inhalation risk).

-

Structural Alert: Furan ring (Potential carcinogen/sensitizer).

-

Primary Entry Routes: Inhalation, Dermal Absorption, Ocular contact.

Personal Protective Equipment (PPE) Specifications

Effective protection relies on the "Barrier Principle." We do not simply cover the skin; we select materials chemically resistant to the specific functional groups present.

PPE Selection Matrix

| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |

| Hand Protection | Double Nitrile Gloves (min. 5 mil outer, 4 mil inner) | Permeation Resistance: Furan derivatives can permeate latex. Nitrile provides superior resistance to organic heteroaromatics. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |

| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Seal: Safety glasses with side shields are insufficient for fine powders. Goggles form a seal that prevents airborne dust from migrating behind the lens. |

| Respiratory | N95/P100 (if outside hood) or Fume Hood (Primary) | Dust Control: The solid phase presents an inhalation hazard. Engineering controls (hood) are primary; respirators are secondary backups for weighing outside containment. |

| Body | Tyvek® Lab Coat (or equivalent non-woven) | Retention Prevention: Cotton coats can trap toxic dust in the weave, creating a secondary exposure source. Non-woven materials shed particles and are disposable. |

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

Figure 1: PPE Decision Logic based on physical state and engineering controls.

Operational Protocol: Safe Handling & Weighing

This protocol utilizes a Self-Validating System : every step includes a check to ensure safety before proceeding.

Step 1: Preparation & Engineering Controls

-

Verify Airflow: Check the chemical fume hood flow monitor. It should read between 80–100 fpm (face velocity).

-

Static Mitigation: Amino acid derivatives are often electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent powder scattering ("fly-out"), which increases inhalation risk.

-

Decontamination Zone: Pre-wet a paper towel with 10% soap solution and place it inside the hood. This is your immediate "wipe-down" station for spatulas.

Step 2: Weighing Procedure (The Critical Step)

-

The "Tare" Rule: Tare the weighing boat/vial before opening the source container. This minimizes the time the source container is open.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

-

Closure: Immediately recap the source container before recording the weight. This ensures that if a spill occurs during data logging, the bulk stock is safe.

Step 3: Solubilization

-

Once weighed, dissolve the solid immediately if the reaction workflow permits. Solutions are generally easier to contain than buoyant dusts.

-

Solvent Choice: If using DMSO or DMF, be aware that these solvents enhance skin permeability, potentially carrying the furan derivative through the skin barrier faster. Change gloves immediately if splashed.

Handling Workflow Diagram

Figure 2: Step-by-step operational workflow for handling the solid intermediate.

Emergency Response & Disposal

Accidental Exposure

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents , as these may increase the absorption of the furan ring into the lipid layer of the skin.

-

Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

-

Inhalation: Move to fresh air immediately.

Waste Disposal

Proper disposal prevents environmental contamination, specifically regarding aquatic toxicity often associated with furan compounds.

-

Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (Yellow bag/bin). Do not use general trash.

-

Liquid Waste: Segregate into Organic Waste (Non-Halogenated) unless halogenated solvents (DCM, Chloroform) were used.

-

Labeling: Clearly label waste tags with "this compound" and "Toxic/Irritant."

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard No. 1910.132). United States Department of Labor. [Link]

-

PubChem. (n.d.). Furan - Compound Summary (Hazard Section). National Library of Medicine. [Link]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.